molecular formula C8H5BrF3NO5S B1449710 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene CAS No. 1403483-61-3

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1449710
CAS No.: 1403483-61-3
M. Wt: 364.1 g/mol
InChI Key: KCHRASZRDOIERM-UHFFFAOYSA-N
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Description

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amino-substituted compounds .

Scientific Research Applications

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the trifluoromethoxy group, in particular, enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-bromo-2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)6(2-4(7)9)18-8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHRASZRDOIERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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